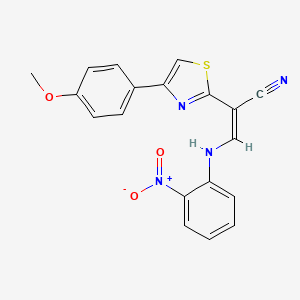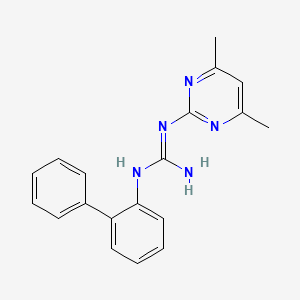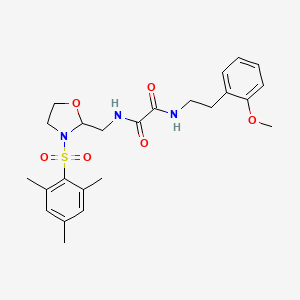
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds provide foundational knowledge for exploring the potential applications of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile. Compounds with similar structures have been synthesized through various chemical reactions, offering insights into their chemical properties and the potential for further modifications to enhance their applicability in different scientific domains. For example, the practical preparation of Z-isomers, which share structural similarities, has been detailed, showcasing methodologies for obtaining these compounds with high selectivity and efficiency (Tatsuta et al., 1994).
Acetylcholinesterase Inhibition Studies
Related acrylonitrile derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibition capabilities. This property is crucial for understanding the potential therapeutic applications of these compounds in treating diseases characterized by AChE dysfunction. The study demonstrates the importance of specific functional groups in enhancing AChE inhibition, providing a pathway for designing more effective compounds (Parveen et al., 2014).
Photonic and Electronic Applications
The photoinduced properties of pyrazoline derivatives, which are structurally related to this compound, highlight their potential in photonic and electronic applications. These compounds exhibit significant photoinduced birefringence, making them suitable for use in optical switchers and other photonic devices. The detailed investigation into their dynamic and static photoinduced birefringence phenomena opens up avenues for their application in advanced materials science (Szukalski et al., 2015).
Antimicrobial and Antifungal Activity
Compounds with the thiazole moiety, similar to the one , have shown promising antimicrobial and antifungal activities. The synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands have led to the identification of compounds with moderate activity against specific bacteria and fungi. These findings suggest the potential of this compound derivatives for developing new antimicrobial agents (Vinusha et al., 2015).
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-15-8-6-13(7-9-15)17-12-27-19(22-17)14(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGOKDLXGGMOCN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)
![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2750176.png)
![N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2750177.png)
![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)
![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2750189.png)
![(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2750190.png)

